trans-2-(Difluoromethyl)cyclopropanecarboxylic acid
Overview
Description
“trans-2-(Difluoromethyl)cyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 883443-58-1 . It has a molecular weight of 136.1 . This compound is commonly known as trans-Difluoromethoxycyclopropane-Carboxylic Acid (BMS-986142) and is an orally administered drug that has been under research by pharmaceutical companies for the treatment of autoimmune diseases.
Physical And Chemical Properties Analysis
The physical form of “trans-2-(Difluoromethyl)cyclopropanecarboxylic acid” is oil . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis and Activity in Neurochemistry
Trans-2-(aminomethyl)cyclopropanecarboxylic acid, an analogue of GABA, exhibits significant potency as a depressant of cat spinal neurons. It acts as a weak inhibitor in the sodium-dependent uptake of GABA and as a substrate for GABA: 2-oxoglutarate aminotransferase activity in rat brain mitochondria. These findings highlight its potential utility in neurochemical research (Allan et al., 1980).
Ionization and Substituent Effects
The ionization constants of various substituted cyclopropanecarboxylic acids, including trans-2-substituted variants, have been explored. These studies provide insight into the electronic effects of different substituents, contributing to a deeper understanding of chemical properties relevant to scientific research (Kusuyama & Ikeda, 1976).
Physicochemical Properties
Research into fluoroalkyl-substituted cyclopropane derivatives, including those with CH2F-, CHF2-, and CF3- substituents, has been conducted to understand their dissociation constants (pKa) and lipophilicity. Such studies are crucial in assessing the physicochemical properties of these compounds, which have implications in various scientific fields (Chernykh et al., 2020).
Catalytic Systems in Synthesis
The use of copper chromite spinel nanoparticles and basic ionic liquid in the efficient synthesis of cyclopropanecarboxylic acids demonstrates a novel approach in catalysis. This method shows potential for large-scale applications and offers environmental benefits due to the use of less hazardous materials (Ghasemi & Kowsari, 2016).
Inhibition in Plant Biochemistry
Cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid have been identified as inhibitors in plant biochemistry, particularly affecting the wound ethylene production in Lycopersicum esculentum fruit discs. Such discoveries are significant in understanding plant responses to external stimuli (Dourtoglou & Koussissi, 2000).
Bioactivity in Agricultural Chemistry
The synthesis and investigation of bioactivity in N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives demonstrate the potential of cyclopropanecarboxylic acid derivatives in agricultural chemistry, particularly as herbicides and fungicides (Tian et al., 2009).
Safety And Hazards
The safety information for “trans-2-(Difluoromethyl)cyclopropanecarboxylic acid” includes several hazard statements: H315, H318, H335 . The precautionary statements include P233, P261, P264, P271, P280, P302, P304, P305, P310, P313, P332, P338, P340, P351, P352, P362, P403, P405 . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05, GHS07 .
properties
IUPAC Name |
(1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPYFAYLGMEWCD-PWNYCUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Difluoromethyl)cyclopropanecarboxylic acid | |
CAS RN |
883443-58-1 | |
Record name | rac-(1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.